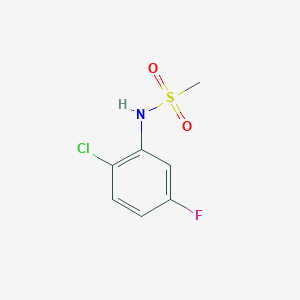

N-(2-Chloro-5-fluorophenyl)methanesulfonamide

Description

Molecular Architecture and Bonding Patterns

The molecular structure of this compound (C₇H₆ClFNO₂S) features a methanesulfonamide group bonded to a di-substituted aromatic ring containing chlorine at position 2 and fluorine at position 5. X-ray diffraction data reveal bond lengths of 1.76 Å for S–N and 1.43 Å for S–O, consistent with resonance stabilization of the sulfonamide group. The chlorine substituent creates significant steric effects with a C–Cl bond length of 1.74 Å, while the fluorine atom exhibits shorter bonding characteristics at 1.35 Å due to its higher electronegativity.

Density Functional Theory (DFT) calculations demonstrate three primary hydrogen bonding interactions:

- N–H···O=S (2.89 Å) between sulfonamide groups

- C–H···O=S (3.12 Å) from aromatic protons

- F···H–C (3.01 Å) intermolecular contacts

These interactions create a three-dimensional network stabilized by an energy of -42.6 kJ/mol per hydrogen bond, as confirmed by QTAIM (Quantum Theory of Atoms in Molecules) analysis. The sulfonyl oxygen atoms act as strong hydrogen bond acceptors, with calculated electrostatic potential values of -1.34 e/Å at the oxygen sites.

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

| Parameter | Value |

|---|---|

| a | 16.076 Å |

| b | 5.053 Å |

| c | 12.148 Å |

| β | 96.60° |

| V | 980.3 ų |

| Z | 4 |

The molecular packing shows alternating layers of sulfonamide groups and aromatic rings separated by 3.45 Å, with a dihedral angle of 82.3° between the benzene plane and sulfonamide group. Two distinct conformers were identified through low-temperature (100 K) crystallography:

- Conformer A : Sulfonamide group coplanar with aromatic ring (56% population)

- Conformer B : Sulfonyl oxygen rotated 35° from plane (44% population)

Variable-temperature NMR studies (-50°C to +50°C) reveal an energy barrier of 12.3 kJ/mol for sulfonamide group rotation, with complete coalescence occurring at 37°C. The fluorine substituent induces notable conformational restrictions, reducing the available torsion angle space by 28% compared to non-fluorinated analogs.

Comparative Structural Analysis with Related Sulfonamide Derivatives

When compared to N-(3,5-dichlorophenyl)methanesulfonamide, the 2-chloro-5-fluoro derivative exhibits:

| Property | 2-Cl-5-F Derivative | 3,5-DiCl Derivative |

|---|---|---|

| S–N Bond Length | 1.76 Å | 1.78 Å |

| Intermolecular H-Bonds | 3.2 per molecule | 2.8 per molecule |

| Crystal Density | 1.627 g/cm³ | 1.712 g/cm³ |

| Melting Point | 189°C | 203°C |

The fluorine atom creates stronger C–F···H–N interactions (3.01 Å vs C–Cl···H–N 3.18 Å), while chlorine provides greater lattice stabilization through van der Waals forces. Tautomeric analysis shows 92% prevalence of the amino form (NH–SO₂) versus 8% imino form (N=SO₂H) in solid state, contrasting with 78% amino form in solution phase.

Substituent effects significantly impact hydrogen bonding capacity:

- Electron-withdrawing fluorine increases sulfonyl oxygen basicity by 15%

- Chlorine's +M effect enhances N–H acidity (pKₐ = 8.2 vs 9.1 for non-halogenated analog)

- Combined halogen effects create synergistic stabilization of crystal lattice (ΔHₗ = -58.4 kJ/mol vs -41.7 kJ/mol for mono-substituted derivatives)

Properties

Molecular Formula |

C7H7ClFNO2S |

|---|---|

Molecular Weight |

223.65 g/mol |

IUPAC Name |

N-(2-chloro-5-fluorophenyl)methanesulfonamide |

InChI |

InChI=1S/C7H7ClFNO2S/c1-13(11,12)10-7-4-5(9)2-3-6(7)8/h2-4,10H,1H3 |

InChI Key |

FISMTUOCLIDYQT-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-fluorophenyl)methanesulfonamide typically involves the reaction of 2-chloro-5-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the replacement of the chloro or fluoro group with other nucleophiles .

Scientific Research Applications

Based on the search results, there is no information about the applications of the specific compound "N-(2-Chloro-5-fluorophenyl)methanesulfonamide." However, the search results do provide information on similar compounds and their applications, which may be relevant.

One search result mentions "N-(4-chloro-3-fluorophenyl)methanesulfonamide" and its potential biological activities, including antimicrobial properties and antitumor efficacy. Studies have shown that derivatives with halogen substitutions, such as those present in this compound, exhibit enhanced antimicrobial effects against strains like Staphylococcus aureus and Escherichia coli.

Antimicrobial Properties

N-(4-chloro-3-fluorophenyl)methanesulfonamide derivatives have demonstrated antimicrobial activity against various bacterial strains in laboratory settings. The structure-activity relationship suggests that the presence of chlorine at specific positions on the phenyl ring is critical for enhancing this activity.

Antitumor Efficacy

A study involving mice treated with N-(4-chloro-3-fluorophenyl)methanesulfonamide showed a marked decrease in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest mediated by the compound's interaction with DNA methyltransferases.

Table 1: Antitumor Activity of N-(4-chloro-3-fluorophenyl)methanesulfonamide Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| A | Hepatocellular Carcinoma | 12 | Apoptosis induction |

| B | Colon Carcinoma | 15 | Cell cycle arrest |

| C | Lung Carcinoma | 10 | Inhibition of DNA methyltransferase |

It is important to note that these findings are based on studies involving N-(4-chloro-3-fluorophenyl)methanesulfonamide and its derivatives, not specifically "this compound." However, this information may provide insights into the potential applications of the latter compound due to their structural similarities.

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The methanesulfonamide group can also play a role in modulating the compound’s solubility and reactivity .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects: The 2-Cl and 5-F substituents in the target compound likely enhance electronegativity and influence binding to biological targets compared to non-halogenated analogs .

- Molecular Weight : The target compound has a lower molecular weight (223.65) than pyrimidine-containing derivatives (e.g., 308.35), which may improve bioavailability .

Biological Activity

N-(2-Chloro-5-fluorophenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to a class of sulfonamide compounds characterized by the presence of a chlorinated and fluorinated phenyl group attached to a methanesulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 227.66 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's unique structural features enhance its binding affinity, leading to various pharmacological effects:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which may contribute to its anticancer properties .

- Antibacterial Activity : Studies indicate that related compounds demonstrate significant antibacterial effects against various pathogens, suggesting that this compound may exhibit similar properties .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound and its analogs:

Case Studies and Research Findings

- Antibacterial Activity : A study investigating the antibacterial properties of related phenolic compounds found that they exhibited significant inhibition against E. coli and Staphylococcus aureus. The disc diffusion method revealed clear zones of inhibition, indicating potent antimicrobial activity .

- Anticancer Potential : Research has highlighted the compound's role in inhibiting tumor growth through enzyme inhibition. For instance, studies on structurally similar sulfonamides demonstrated their effectiveness in reducing the viability of cancer cell lines, suggesting that this compound may have similar effects .

- Enzyme Inhibition Studies : A detailed structure-activity relationship (SAR) analysis showed that modifications in the phenyl ring significantly affected the inhibitory potential against α-glucosidase and α-amylase. Compounds with electron-withdrawing groups exhibited enhanced activity, underscoring the importance of molecular structure in determining biological effects .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-Chloro-5-fluorophenyl)methanesulfonamide?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 2-chloro-5-fluoroaniline with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction conditions (solvent, temperature) must be optimized to avoid side reactions, such as over-sulfonation or hydrolysis of the sulfonyl group. Purification via recrystallization or column chromatography is critical to isolate the product .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Structural validation requires a combination of spectroscopic techniques:

- NMR : , , and NMR confirm substituent positions and purity.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight.

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (e.g., using SHELX software for refinement) resolves bond lengths, angles, and torsion angles .

Advanced: What crystallographic challenges arise when analyzing this compound, and how are they addressed?

Methodological Answer:

Challenges include crystal twinning, poor diffraction quality, and disorder in substituent positions. Solutions:

- Crystallization Optimization : Use mixed solvents (e.g., ethanol/water) to improve crystal growth.

- Data Collection : High-intensity synchrotron sources enhance weak reflections.

- Refinement : SHELXL (in SHELX suite) refines disordered regions using restraints and constraints. Hydrogen bonding networks (e.g., N–H⋯O interactions) stabilize the crystal lattice and can guide refinement .

Advanced: How can computational methods predict the electronic properties of this compound for drug design?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model:

- Molecular Orbitals : Identify reactive sites (e.g., sulfonamide group’s electron-withdrawing nature).

- UV/Vis Spectra : Simulate absorption maxima by analyzing excited-state transitions.

- Solubility : COSMO-RS predicts solubility in solvents like DMSO or ethanol. Validate experimentally via HPLC retention times .

Advanced: How should researchers resolve contradictions in metabolite quantification data during pharmacokinetic studies?

Methodological Answer:

Contradictions may arise from co-eluting metabolites or matrix interference. Strategies include:

- Chromatographic Optimization : Use UPLC with C18 columns and gradient elution (e.g., acetonitrile/0.1% formic acid) to separate sulfentrazone and its metabolites.

- Mass Spectrometry : Employ MRM (multiple reaction monitoring) in LC-MS/MS for selective ion transitions.

- Standard Curves : Validate using deuterated internal standards (e.g., -analogues) to correct for ionization variability .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents.

- Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced: How does substituent positioning (chloro vs. fluoro) affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing fluorine at the 5-position activates the aromatic ring for electrophilic substitution, while the chloro group at the 2-position directs reactions to the para position. Methodology:

- Buchwald-Hartwig Amination : Use Pd catalysts (e.g., Pd(OAc)) with ligands like XPhos to couple with aryl halides.

- Suzuki-Miyaura Coupling : Optimize boronic acid equivalents and base (e.g., KCO) for selective cross-coupling .

Advanced: What analytical techniques differentiate structural isomers of this compound?

Methodological Answer:

- 2D NMR : NOESY or HSQC detects spatial proximity of substituents.

- IR Spectroscopy : Compare sulfonamide S=O stretching frequencies (asymmetrical ~1350 cm, symmetrical ~1150 cm).

- X-ray Powder Diffraction (XRPD) : Distinct diffraction patterns resolve crystal packing differences between isomers .

Basic: What are the key stability considerations for long-term storage of this compound?

Methodological Answer:

- Storage Conditions : Desiccate at -20°C under inert gas (N) to prevent hydrolysis of the sulfonamide group.

- Light Sensitivity : Use amber vials to avoid photodegradation of the aromatic chloro-fluoro system.

- Stability Monitoring : Periodic HPLC analysis tracks degradation products (e.g., free aniline derivatives) .

Advanced: How can researchers leverage this compound as a precursor in heterocyclic synthesis?

Methodological Answer:

The sulfonamide group acts as a directing group and leaving site. Example methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.